![molecular formula C8H7N3O2 B1407317 4-甲基-5-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 1511867-22-3](/img/structure/B1407317.png)
4-甲基-5-硝基-1H-吡咯并[2,3-b]吡啶
描述
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7N3O2. It is a derivative of pyridine and contains both a nitro group and a methyl group.
科学研究应用
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of organic electronic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
Target of Action
The primary target of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy.
Mode of Action
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine disrupts these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties .
Result of Action
In vitro, 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 4-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods
While specific industrial production methods for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.
Major Products Formed
Reduction: The major product formed is 4-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Depending on the nucleophile used, various substituted derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be obtained.
相似化合物的比较
Similar Compounds
4-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which can influence its electronic properties and reactivity.
Uniqueness
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of novel therapeutic agents .
属性
IUPAC Name |
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWXSVJMQWOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


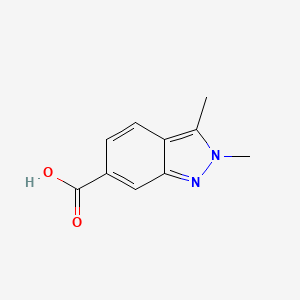
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

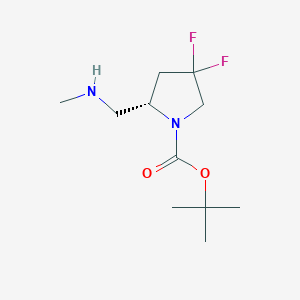
![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)
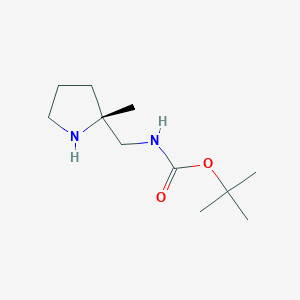
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)


![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
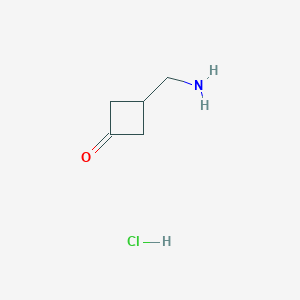
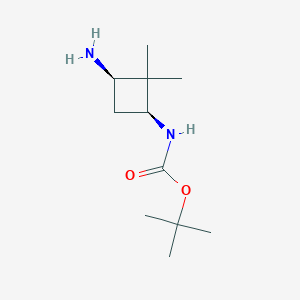
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)
